molecular formula C16H14N2O2S2 B2845025 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 332145-18-3

11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2845025
CAS No.: 332145-18-3
M. Wt: 330.42
InChI Key: RUXQHFWNAXLQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and substituted with a 4-methoxyphenyl and a sulfanyl group. The compound has garnered interest due to its potential biological and pharmacological activities.

Scientific Research Applications

11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[640

Mechanism of Action

Target of Action

The compound, also known as “11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one” or “Oprea1_466641” or “11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one”, has been identified as a potential inhibitor of Phosphodiesterase10A (PDE10A) . PDE10A is a dual substrate enzyme that catalyzes the hydrolysis of cyclic nucleotides, cAMP & cGMP, which are key regulators of a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission .

Mode of Action

The compound interacts with PDE10A, inhibiting its activity. The modeling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 . This interaction inhibits the hydrolysis of cAMP and cGMP, leading to an increase in their levels.

Biochemical Pathways

The inhibition of PDE10A affects the cAMP and cGMP signaling pathways. In the direct pathway neurons, PDE10A inhibition activates cAMP/protein kinase A (PKA) signaling leading to the potentiation of D1-receptor signaling. In the indirect pathway neurons, PDE10A inhibition activates cAMP/PKA signaling by simultaneous potentiation of adenosine A2A receptor signaling and inhibition of D2-receptor signaling .

Result of Action

The result of the compound’s action is the modulation of neuronal signal transduction and synaptic transmission through the potentiation of certain receptor signaling pathways. This could potentially have therapeutic implications for several neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-d]pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thieno[2,3-d]pyrimidine core but differ in their substituents.

    Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones: These compounds have a similar fused ring structure but may have different functional groups.

Uniqueness

11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is unique due to its specific combination of a 4-methoxyphenyl group and a sulfanyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-10-7-5-9(6-8-10)18-15(19)13-11-3-2-4-12(11)22-14(13)17-16(18)21/h5-8H,2-4H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQHFWNAXLQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.